molecular formula C6H11NO3 B11921697 Methyl 2-(methoxymethyl)aziridine-1-carboxylate

Methyl 2-(methoxymethyl)aziridine-1-carboxylate

Cat. No.: B11921697
M. Wt: 145.16 g/mol
InChI Key: NRWLKICNVQXPDC-UHFFFAOYSA-N
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Description

Methyl 2-(methoxymethyl)aziridine-1-carboxylate is a chemical compound belonging to the aziridine family Aziridines are three-membered nitrogen-containing heterocycles known for their high strain energy and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(methoxymethyl)aziridine-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of methyl aziridine-2-carboxylate with methoxymethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the aziridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methoxymethyl)aziridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Peracids, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, tetrahydrofuran, methanol

Major Products Formed

    Substituted Amines: Formed through nucleophilic ring-opening reactions

    Oxaziridines: Formed through oxidation

    Amines: Formed through reduction

Mechanism of Action

The mechanism of action of methyl 2-(methoxymethyl)aziridine-1-carboxylate involves its high reactivity due to the strained aziridine ring. The compound can undergo nucleophilic ring-opening reactions, leading to the formation of various products. These reactions are facilitated by the presence of electron-withdrawing groups that activate the aziridine ring . The compound can also interact with biological molecules, such as proteins and enzymes, through covalent bonding, potentially inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl aziridine-2-carboxylate
  • Ethyl 2-(methoxymethyl)aziridine-1-carboxylate
  • Methyl 2-(ethoxymethyl)aziridine-1-carboxylate

Uniqueness

Methyl 2-(methoxymethyl)aziridine-1-carboxylate is unique due to the presence of the methoxymethyl group, which imparts distinct reactivity and properties compared to other aziridine derivatives. This functional group can influence the compound’s solubility, stability, and reactivity, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl 2-(methoxymethyl)aziridine-1-carboxylate

InChI

InChI=1S/C6H11NO3/c1-9-4-5-3-7(5)6(8)10-2/h5H,3-4H2,1-2H3

InChI Key

NRWLKICNVQXPDC-UHFFFAOYSA-N

Canonical SMILES

COCC1CN1C(=O)OC

Origin of Product

United States

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